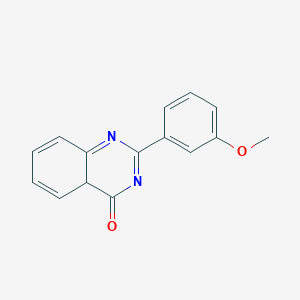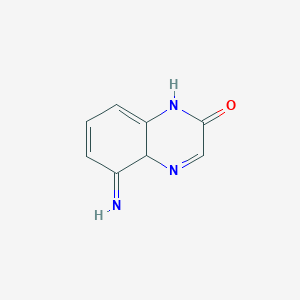![molecular formula C19H18BrNO2 B12343106 6-Bromo-3-[[(2-methoxyphenyl)methylamino]methyl]naphthalen-2-ol](/img/structure/B12343106.png)
6-Bromo-3-[[(2-methoxyphenyl)methylamino]methyl]naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-[[(2-methoxyphenyl)methylamino]methyl]naphthalen-2-ol is a complex organic compound with a molecular formula of C19H18BrNO2. This compound is characterized by the presence of a bromine atom, a methoxy group, and a naphthalen-2-ol structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-[[(2-methoxyphenyl)methylamino]methyl]naphthalen-2-ol typically involves multiple steps, including bromination, amination, and methylation reactions. One common method involves the bromination of naphthalen-2-ol, followed by the introduction of the methoxyphenylmethylamino group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, is essential to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-[[(2-methoxyphenyl)methylamino]methyl]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenes, quinones, and reduced derivatives of the original compound.
Scientific Research Applications
6-Bromo-3-[[(2-methoxyphenyl)methylamino]methyl]naphthalen-2-ol is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-[[(2-methoxyphenyl)methylamino]methyl]naphthalen-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-naphthol: Similar in structure but lacks the methoxyphenylmethylamino group.
3-Bromo-2-methoxyphenylamine: Contains the methoxyphenylamine group but lacks the naphthalen-2-ol structure.
2-Methoxy-6-bromonaphthalene: Similar naphthalene structure but different substitution pattern.
Uniqueness
6-Bromo-3-[[(2-methoxyphenyl)methylamino]methyl]naphthalen-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Properties
Molecular Formula |
C19H18BrNO2 |
|---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
6-bromo-3-[[(2-methoxyphenyl)methylamino]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C19H18BrNO2/c1-23-19-5-3-2-4-14(19)11-21-12-16-8-15-9-17(20)7-6-13(15)10-18(16)22/h2-10,21-22H,11-12H2,1H3 |
InChI Key |
ONJBWLMSGHKYBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=C(C=C3C=CC(=CC3=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




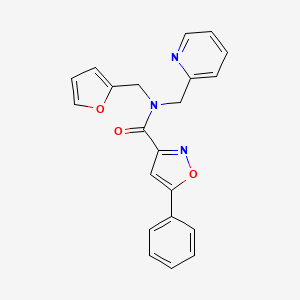
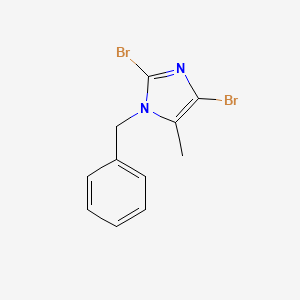
![2-{3-benzyl-5,8-dimethyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B12343042.png)
![tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid](/img/structure/B12343052.png)

![2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide](/img/structure/B12343062.png)
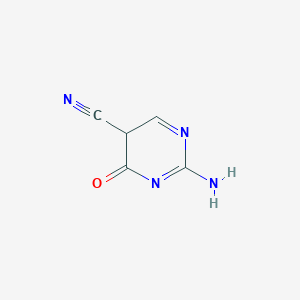
![6-methyl-1-pyrimidin-2-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12343081.png)
![Heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane-9,18,27-trione](/img/structure/B12343090.png)
